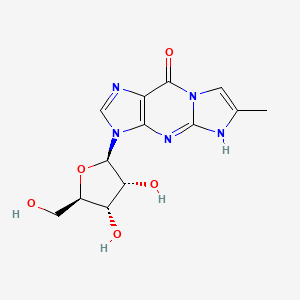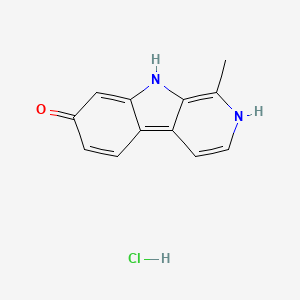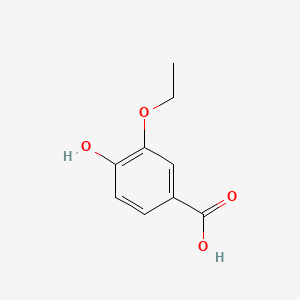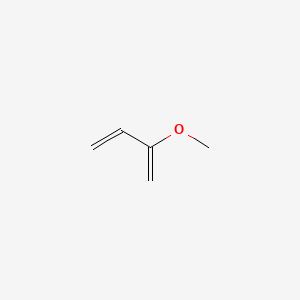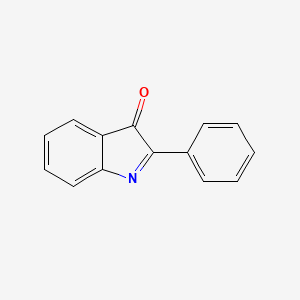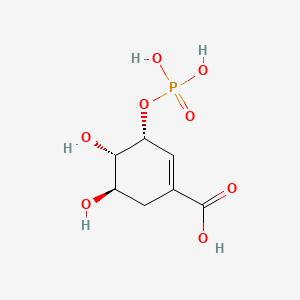
3-fosfato de shikimato
Descripción general
Descripción
El 3-Fosfato de Shikimato es un intermedio crucial en la vía del shikimato, que es una ruta metabólica que se encuentra en plantas, bacterias, hongos y algunos parásitos. Esta vía es responsable de la biosíntesis de aminoácidos aromáticos como la fenilalanina, la tirosina y el triptófano. El this compound se forma mediante la fosforilación del shikimato y desempeña un papel vital en la producción de corismato, un precursor de muchas biomoléculas esenciales .
Aplicaciones Científicas De Investigación
El 3-Fosfato de Shikimato tiene varias aplicaciones de investigación científica:
Química: Se utiliza como precursor en la síntesis de aminoácidos aromáticos y otros compuestos aromáticos.
Biología: Desempeña un papel crucial en las vías metabólicas de las plantas y los microorganismos.
Medicina: El this compound es un objetivo para el desarrollo de agentes antimicrobianos y herbicidas.
Industria: Se utiliza en la producción de varios productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El 3-Fosfato de Shikimato ejerce sus efectos participando en la vía del shikimato. Es fosforilado por la quinasa de shikimato para formar this compound, que luego reacciona con fosfoenolpiruvato para producir 5-enolpiruvil-3-fosfato de shikimato. Este compuesto se convierte posteriormente en corismato, un precursor de los aminoácidos aromáticos. Las enzimas involucradas en esta vía son objetivos potenciales para agentes antimicrobianos y herbicidas .
Compuestos similares:
Shikimato: El precursor del this compound.
5-Enolpiruvil-3-fosfato de shikimato: El producto formado a partir del this compound.
Corismato: El producto final de la vía del shikimato
Unicidad: El this compound es único debido a su papel específico en la vía del shikimato. A diferencia de otros intermediarios, está directamente involucrado en las reacciones de fosforilación y condensación que conducen a la producción de aminoácidos aromáticos esenciales .
Safety and Hazards
Direcciones Futuras
The shikimate pathway, including the production of Shikimate-3-phosphate, is a crucial target for developing antimicrobial agents and herbicides . Researchers are challenged to search for new molecules and investigate their modes of action . The study of the glyphosate target enzyme will provide clues about the potential effect of the herbicide .
Análisis Bioquímico
Biochemical Properties
Shikimate-3-phosphate plays a pivotal role in biochemical reactions within the shikimate pathway. It is formed by the phosphorylation of shikimate by the enzyme shikimate kinase. Shikimate-3-phosphate then interacts with the enzyme 5-enolpyruvylshikimate-3-phosphate synthase, which catalyzes the transfer of the enolpyruvyl moiety of phosphoenolpyruvate to shikimate-3-phosphate, producing 5-enolpyruvylshikimate-3-phosphate and inorganic phosphate . This interaction is crucial for the continuation of the pathway leading to the synthesis of chorismate, a precursor for aromatic amino acids.
Cellular Effects
Shikimate-3-phosphate influences various cellular processes, particularly in plants and microorganisms. It is involved in the biosynthesis of aromatic amino acids, which are essential for protein synthesis and secondary metabolism. The accumulation of shikimate-3-phosphate can affect cell signaling pathways and gene expression related to the shikimate pathway . Additionally, it impacts cellular metabolism by regulating the flux through the pathway, ensuring the production of necessary metabolites for growth and development.
Molecular Mechanism
At the molecular level, shikimate-3-phosphate exerts its effects through specific binding interactions with enzymes in the shikimate pathway. The enzyme shikimate kinase catalyzes the phosphorylation of shikimate to form shikimate-3-phosphate . Subsequently, 5-enolpyruvylshikimate-3-phosphate synthase catalyzes the transfer of the enolpyruvyl group from phosphoenolpyruvate to shikimate-3-phosphate . These interactions are essential for the progression of the pathway and the synthesis of downstream metabolites.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of shikimate-3-phosphate have been studied to understand its long-term effects on cellular function. Shikimate-3-phosphate is relatively stable under physiological conditions, but its degradation can occur over time, affecting the overall flux through the shikimate pathway . Long-term studies have shown that the accumulation of shikimate-3-phosphate can lead to changes in cellular metabolism and gene expression, highlighting its importance in maintaining metabolic balance.
Dosage Effects in Animal Models
Although shikimate-3-phosphate is not naturally found in animals, studies using animal models have explored its effects at different dosages. These studies have shown that high doses of shikimate-3-phosphate can lead to toxic effects, including disruptions in metabolic processes and cellular function . Lower doses have been used to study its potential as a therapeutic agent, with varying effects observed depending on the dosage and duration of exposure.
Metabolic Pathways
Shikimate-3-phosphate is a key intermediate in the shikimate pathway, which involves several enzymes and cofactors. The pathway begins with the condensation of phosphoenolpyruvate and erythrose-4-phosphate to form 3-deoxy-D-arabino-heptulosonate-7-phosphate, which is then converted to shikimate through a series of enzymatic reactions . Shikimate-3-phosphate is subsequently formed by the action of shikimate kinase and further processed by 5-enolpyruvylshikimate-3-phosphate synthase to produce 5-enolpyruvylshikimate-3-phosphate . This pathway is essential for the biosynthesis of aromatic amino acids and other secondary metabolites.
Transport and Distribution
Within cells, shikimate-3-phosphate is transported and distributed through specific transporters and binding proteins. It is primarily localized in the chloroplasts of plant cells, where the shikimate pathway enzymes are also found . The transport and accumulation of shikimate-3-phosphate are regulated to ensure efficient flux through the pathway and the production of necessary metabolites.
Subcellular Localization
Shikimate-3-phosphate is predominantly localized in the chloroplasts of plant cells, where it participates in the shikimate pathway . The enzymes involved in the pathway, including shikimate kinase and 5-enolpyruvylshikimate-3-phosphate synthase, are also localized in the chloroplasts . This subcellular localization is crucial for the efficient functioning of the pathway and the synthesis of aromatic amino acids.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El 3-Fosfato de Shikimato se sintetiza a través de la vía del shikimato. El proceso comienza con la condensación de fosfoenolpiruvato y eritrosa-4-fosfato para formar 3-desoxi-D-arabino-heptulosonato-7-fosfato. Este compuesto se somete a varias transformaciones enzimáticas, incluidas la deshidratación, la reducción y la fosforilación, para producir this compound .
Métodos de producción industrial: La producción industrial del this compound implica la fermentación microbiana. Las cepas de bacterias o levaduras genéticamente modificadas se utilizan a menudo para aumentar el rendimiento del this compound. El proceso de fermentación se optimiza mediante el control de factores como el pH, la temperatura y la disponibilidad de nutrientes .
Análisis De Reacciones Químicas
Tipos de reacciones: El 3-Fosfato de Shikimato se somete a varias reacciones químicas, que incluyen:
Condensación: Reacciona con fosfoenolpiruvato para formar 5-enolpiruvil-3-fosfato de shikimato.
Fosforilación: El shikimato se fosforila para formar this compound.
Reactivos y condiciones comunes:
Enzimas: La quinasa de shikimato cataliza la fosforilación del shikimato.
Sustratos: El fosfoenolpiruvato y la eritrosa-4-fosfato son sustratos clave en la síntesis del this compound.
Productos principales:
5-Enolpiruvil-3-fosfato de shikimato: Se forma por la condensación de this compound y fosfoenolpiruvato.
Propiedades
IUPAC Name |
(3R,4S,5R)-4,5-dihydroxy-3-phosphonooxycyclohexene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11O8P/c8-4-1-3(7(10)11)2-5(6(4)9)15-16(12,13)14/h2,4-6,8-9H,1H2,(H,10,11)(H2,12,13,14)/t4-,5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOJSKGCWNAKGW-PBXRRBTRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C=C1C(=O)O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10981376 | |
| Record name | 4,5-Dihydroxy-3-(phosphonooxy)cyclohex-1-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10981376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63959-45-5 | |
| Record name | Shikimic acid-3-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063959455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Dihydroxy-3-(phosphonooxy)cyclohex-1-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10981376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Shikimic acid 3-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0301781 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Fluoro-2-(fluoromethyl)-10-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B1206701.png)
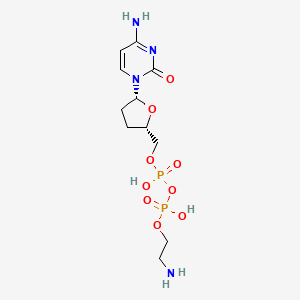
![(2R,3R,4S)-2-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1206703.png)
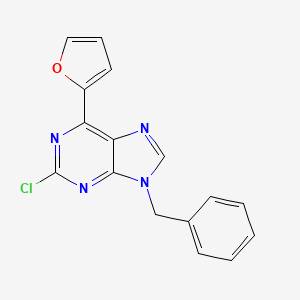
![2-[(2-Aminopurin-7-yl)methoxy]propane-1,3-diol](/img/structure/B1206705.png)
